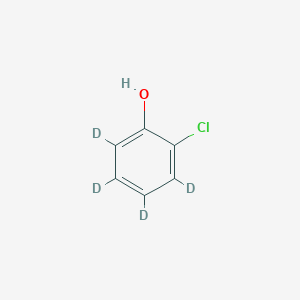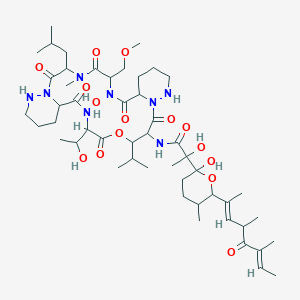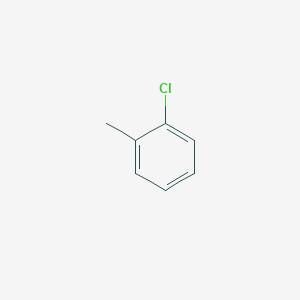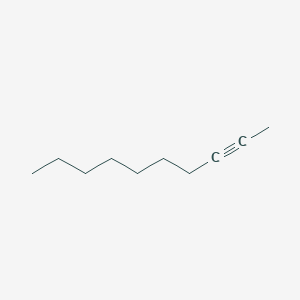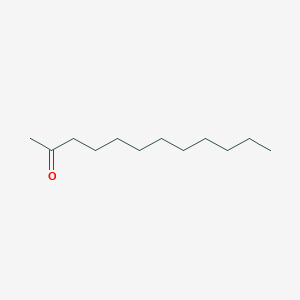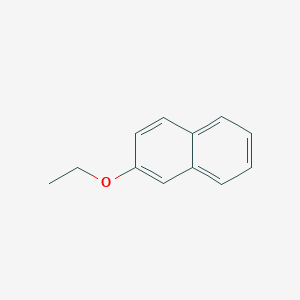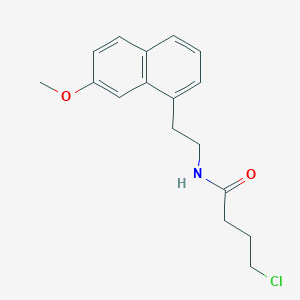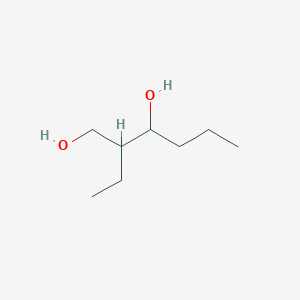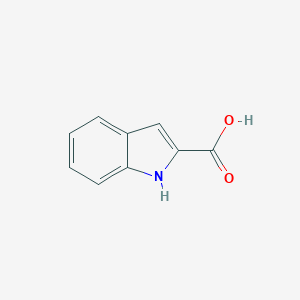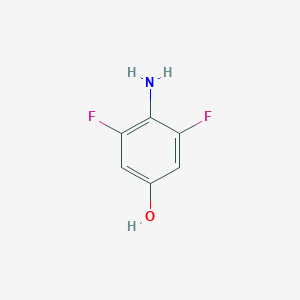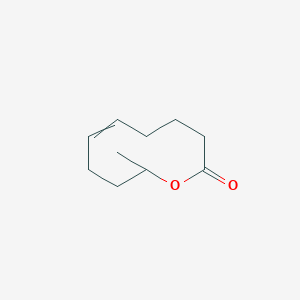
10-Methyl-3,4,5,8,9,10-hexahydro-2H-oxecin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methyl-3,4,5,8,9,10-hexahydro-2H-oxecin-2-one, commonly known as muscone, is a naturally occurring compound found in the musk gland of male musk deer. It is a bicyclic ketone with a strong, pleasant odor that has been used for centuries in perfumes and fragrances. In recent years, muscone has gained attention in the scientific community due to its potential therapeutic properties.
Mechanism Of Action
The mechanism of action of muscone is not fully understood, but it is believed to act through various pathways in the body. Muscone has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It also activates the AMPK pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical And Physiological Effects
Muscone has been shown to have various biochemical and physiological effects in animal studies. It has been found to reduce inflammation and oxidative stress, improve glucose metabolism, and increase insulin sensitivity. Muscone has also been shown to improve cognitive function and memory in animal studies.
Advantages And Limitations For Lab Experiments
One advantage of using muscone in lab experiments is its natural origin, which makes it a potential alternative to synthetic compounds. Muscone also has a strong, pleasant odor, which makes it useful in sensory studies. However, one limitation of using muscone in lab experiments is its high cost, which may limit its use in large-scale studies.
Future Directions
There are several potential future directions for research on muscone. One area of interest is its potential use as a natural insect repellent. Muscone has been shown to repel mosquitoes and other insects, and further research could lead to the development of new natural insect repellents. Another area of interest is its potential use as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of muscone and its potential therapeutic effects.
Synthesis Methods
Muscone can be synthesized through several methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the use of various reagents and catalysts to produce muscone from starting materials such as cyclohexanone and methyl vinyl ketone. Microbial fermentation involves the use of microorganisms such as bacteria or fungi to produce muscone from precursors such as muscone lactone.
Scientific Research Applications
Muscone has shown potential therapeutic effects in various scientific studies. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Muscone has also been shown to improve cognitive function and memory in animal studies. Additionally, muscone has been investigated for its potential use as a natural insect repellent.
properties
CAS RN |
136230-43-8 |
|---|---|
Product Name |
10-Methyl-3,4,5,8,9,10-hexahydro-2H-oxecin-2-one |
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-methyl-2,3,4,7,8,9-hexahydrooxecin-10-one |
InChI |
InChI=1S/C10H16O2/c1-9-7-5-3-2-4-6-8-10(11)12-9/h2-3,9H,4-8H2,1H3 |
InChI Key |
ZQJNEWFZYVDTOV-UHFFFAOYSA-N |
SMILES |
CC1CCC=CCCCC(=O)O1 |
Canonical SMILES |
CC1CCC=CCCCC(=O)O1 |
synonyms |
10-Methyl-3,4,5,8,9,10-hexahydro-2H-oxecin-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



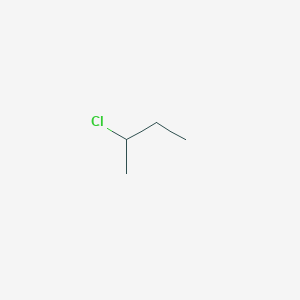
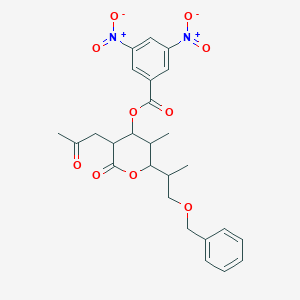
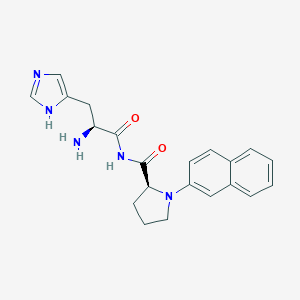
![4,8-Dimethylbicyclo[3.3.1]nonane-2,6-dione](/img/structure/B165307.png)
